2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
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Overview
Description
2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a methoxyethyl group, and a piperidine ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with 2-methoxyethylamine under reductive amination conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST).
Coupling with Benzoyl Chloride: The final step involves coupling the fluorinated piperidine intermediate with benzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Biology: Researchers use this compound to study its effects on cellular pathways and its potential as a chemical probe.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and the piperidine ring play crucial roles in binding to these targets, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use. The exact pathways involved can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-[1-(2-hydroxyethyl)piperidin-4-yl]benzamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
2-Fluoro-N-[1-(2-ethoxyethyl)piperidin-4-yl]benzamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
2-Fluoro-N-[1-(2-methylpiperidin-4-yl]benzamide: Similar structure but with a methyl group instead of a methoxyethyl group.
Uniqueness
2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is unique due to the presence of the methoxyethyl group, which can influence its pharmacokinetic properties, such as solubility and metabolic stability. The fluorine atom also contributes to its unique binding affinity and selectivity towards specific molecular targets.
Properties
IUPAC Name |
2-fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-20-11-10-18-8-6-12(7-9-18)17-15(19)13-4-2-3-5-14(13)16/h2-5,12H,6-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYLLMZHANEKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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